Besifloxacin Hydrochloride

Catalog No.
S521007
CAS No.
405165-61-9
M.F
C19H22Cl2FN3O3
M. Wt
430.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Besifloxacin Hydrochloride

CAS Number

405165-61-9

Product Name

Besifloxacin Hydrochloride

IUPAC Name

7-[(3R)-3-aminoazepan-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C19H22Cl2FN3O3

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C19H21ClFN3O3.ClH/c20-15-16-12(18(25)13(19(26)27)9-24(16)11-4-5-11)7-14(21)17(15)23-6-2-1-3-10(22)8-23;/h7,9-11H,1-6,8,22H2,(H,26,27);1H/t10-;/m1./s1

InChI Key

PMQBICKXAAKXAY-HNCPQSOCSA-N

SMILES

Array

Synonyms

7-((3R)-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 7-(3-aminohexahydro-1H-azepin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, besifloxacin, besifloxacin hydrochloride, besivance, BOL-303224-A

Canonical SMILES

C1CCN(CC(C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

Isomeric SMILES

C1CCN(C[C@@H](C1)N)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl

The exact mass of the compound Besifloxacin hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Besifloxacin hydrochloride (CAS 405165-61-9) is a synthetic, 8-chloro fourth-generation fluoroquinolone antibacterial active pharmaceutical ingredient (API) developed specifically for topical ophthalmic applications. Structurally differentiated by an N-1 cyclopropyl group and a unique azepinyl substituent, this API delivers a balanced dual-inhibition mechanism targeting both bacterial DNA gyrase and topoisomerase IV. For formulation scientists and procurement teams, its most critical baseline property is its sparingly soluble nature in aqueous media (approximately 0.143 mg/mL), which, combined with its micronized particle size profile (Dv90 ≤ 9 μm), makes it uniquely suited for stable, sustained-release ophthalmic suspensions rather than rapid-clearance aqueous solutions[1].

Substituting besifloxacin hydrochloride with other fourth-generation fluoroquinolones (such as moxifloxacin or gatifloxacin) or older analogs (like ciprofloxacin) fails on two critical fronts: antimicrobial efficacy against resistant strains and formulation biopharmaceutics. Chemically, the lack of the 8-chloro and azepinyl groups in generic substitutes results in significantly weaker binding to mutated topoisomerases, rendering them ineffective against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant isolates [1]. From a processability standpoint, substituting with a highly soluble fluoroquinolone salt prevents the creation of a micro-particulate suspension; highly soluble APIs dissolve completely and are rapidly cleared from the ocular surface by tear turnover, whereas besifloxacin hydrochloride's low solubility allows it to remain suspended in polymeric delivery systems (e.g., polycarbophil matrices), extending the mean residence time and enabling less frequent dosing [2].

Superior In Vitro Potency Against Ciprofloxacin-Resistant MRSA

Besifloxacin hydrochloride demonstrates significantly enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to other fluoroquinolones. In comparative in vitro assays, besifloxacin achieved an MIC90 of 4 μg/mL against HA-MRSA, whereas moxifloxacin and ciprofloxacin required 64 μg/mL and 256 μg/mL, respectively [1].

Evidence DimensionMIC90 against HA-MRSA
Target Compound Data4 μg/mL
Comparator Or BaselineMoxifloxacin (64 μg/mL) and Ciprofloxacin (256 μg/mL)
Quantified Difference16-fold higher potency than moxifloxacin; 64-fold higher than ciprofloxacin
ConditionsIn vitro susceptibility testing of clinical MRSA isolates

Enables the formulation of ophthalmic therapeutics capable of eradicating multidrug-resistant staphylococcal infections where standard fluoroquinolones fail.

Optimized Aqueous Solubility for Suspension-Based Formulations

Unlike highly soluble antibiotic salts that rapidly wash out of the ocular cavity, besifloxacin hydrochloride is sparingly soluble in water (approximately 0.143 mg/mL at neutral pH). This specific solubility profile is critical for manufacturing stable, micronized ophthalmic suspensions (Dv90 ≤ 9 μm) that form a prolonged-release depot on the ocular surface[1].

Evidence DimensionAqueous solubility and particle size control
Target Compound Data~0.143 mg/mL; Dv90 ≤ 9 μm
Comparator Or BaselineHighly soluble fluoroquinolone salts (e.g., Moxifloxacin HCl, ~24 mg/mL)
Quantified DifferenceOrders of magnitude lower solubility, enabling solid-state suspension rather than rapid-clearance solution
ConditionsAqueous buffer at physiological tear pH

Provides the exact physicochemical baseline required to formulate advanced polymeric suspension delivery systems without premature API dissolution.

Extended Conjunctival Tissue Retention for Reduced Dosing Frequency

The pharmacokinetic profile of besifloxacin hydrochloride in human conjunctival tissue shows prolonged retention compared to benchmark alternatives. Following topical administration, besifloxacin exhibited a mean residence time (MRT) of 4.7 hours, with measurable concentrations persisting at 24 hours in a majority of subjects, outperforming both gatifloxacin and moxifloxacin [1].

Evidence DimensionMean Residence Time (MRT) in conjunctival tissue
Target Compound Data4.7 hours
Comparator Or BaselineMoxifloxacin and Gatifloxacin (shorter MRT, undetectable in majority at 24h)
Quantified DifferenceSignificantly extended MRT allowing for TID rather than more frequent dosing
ConditionsSingle topical ocular administration in human subjects

Justifies the selection of besifloxacin for sustained-release formulations, improving patient compliance through reduced dosing frequency.

Balanced Dual-Enzyme Inhibition Preventing Rapid Resistance

Besifloxacin hydrochloride provides balanced, potent inhibition of both essential bacterial enzymes, DNA gyrase and topoisomerase IV. Biochemical assays show IC50 values of 5–10 μM for DNA gyrase and 2.5–5.0 μM for topoisomerase IV, whereas older fluoroquinolones like ciprofloxacin are 4- to 8-fold less active and often exhibit skewed affinity that accelerates single-step resistance mutations[1].

Evidence DimensionEnzymatic IC50 for DNA gyrase and topoisomerase IV
Target Compound Data5–10 μM (Gyrase) / 2.5–5.0 μM (Topo IV)
Comparator Or BaselineCiprofloxacin (4- to 8-fold higher IC50 values)
Quantified Difference4- to 8-fold greater inhibitory potency with balanced dual-target affinity
ConditionsIn vitro catalytic inhibition and DNA cleavage assays

Reduces the probability of target-site mutation resistance, ensuring a longer commercial and clinical lifecycle for the formulated drug product.

Sustained-Release Ophthalmic Suspension Manufacturing

Due to its low aqueous solubility and controlled micronized particle size, besifloxacin hydrochloride is the API of choice for formulating advanced ophthalmic suspensions. It is ideally paired with mucoadhesive polymers (such as polycarbophil) to create a solid-state depot on the ocular surface, extending drug release and allowing for a reduced dosing frequency compared to highly soluble fluoroquinolone solutions [1].

Therapeutics Targeting MRSA and Fluoroquinolone-Resistant Ocular Infections

Besifloxacin hydrochloride is prioritized in the development of anti-infectives targeting multidrug-resistant ocular pathogens. Its superior MIC90 profile against HA-MRSA and ciprofloxacin-resistant staphylococci makes it a critical precursor for treatments where standard first-line agents like ciprofloxacin or moxifloxacin are clinically ineffective [2].

Nanocrystal and Nanostructured Lipid Carrier (NLC) Development

In advanced drug delivery research, the inherently low solubility of the besifloxacin hydrochloride salt is leveraged to produce stable nanocrystals and nanostructured lipid carriers. These nanoscale formulations increase the surface area-to-volume ratio, enhancing the dissolution rate strictly at the target site while maintaining the prolonged residence time characteristic of the bulk suspension[1].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

429.1022251 Da

Monoisotopic Mass

429.1022251 Da

Heavy Atom Count

28

UNII

7506A6J57T

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Topoisomerase II Inhibitors

Pictograms

Irritant

Irritant

Other CAS

405165-61-9

Wikipedia

Besifloxacin hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

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